2,4,4,6,6,8,8-Heptamethyl-1-nonene

Description

Properties

CAS No. |

15796-04-0 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

2,4,4,6,6,8,8-heptamethylnon-1-ene |

InChI |

InChI=1S/C16H32/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h1,10-12H2,2-9H3 |

InChI Key |

UANJDEPRRZDYGA-UHFFFAOYSA-N |

SMILES |

CC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C |

Canonical SMILES |

CC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C |

Synonyms |

2,4,4,6,6,8,8-Heptamethyl-1-nonene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the highly branched alkene, 2,4,4,6,6,8,8-Heptamethyl-1-nonene. Due to the limited availability of experimentally determined data for this specific compound, this guide presents a combination of predicted values, data for a structurally related saturated analog, and standardized experimental methodologies for the determination of key physical properties.

Section 1: Core Physical and Chemical Properties

This compound is a C16 hydrocarbon, a highly branched alkene belonging to the olefin family. Its extensive methylation and terminal double bond contribute to its unique chemical reactivity and physical characteristics.

Table 1.1: Physical Property Data for this compound

| Property | Value | Data Type |

| Molecular Formula | C₁₆H₃₂ | - |

| Molecular Weight | 224.43 g/mol | Calculated |

| CAS Number | 15796-04-0 | - |

| Boiling Point | 261.2 ± 7.0 °C | Predicted |

| Density | 0.780 ± 0.06 g/cm³ | Predicted |

| Melting Point | N/A | - |

| Flash Point | N/A | - |

| Refractive Index | N/A | - |

For comparative purposes, the experimentally determined physical properties of the corresponding saturated alkane, 2,2,4,4,6,8,8-Heptamethylnonane (CAS: 4390-04-9), are provided below. This molecule has the same carbon skeleton but lacks the terminal double bond.

Table 1.2: Experimental Physical Property Data for 2,2,4,4,6,8,8-Heptamethylnonane (Saturated Analog)

| Property | Value | Data Type |

| Molecular Formula | C₁₆H₃₄ | - |

| Molecular Weight | 226.44 g/mol | Calculated |

| Boiling Point | 240 °C | Experimental |

| Density | 0.793 g/mL at 25 °C | Experimental |

| Refractive Index | n20/D 1.439 | Experimental |

Section 2: Synthesis Workflow

Highly branched alkenes such as this compound are typically synthesized through the acid-catalyzed oligomerization of smaller olefin units. The primary feedstock for this process is isobutylene (2-methylpropene), which undergoes sequential additions to form dimers, trimers, and, in this case, tetramers. The process can be controlled to favor the formation of specific oligomers.

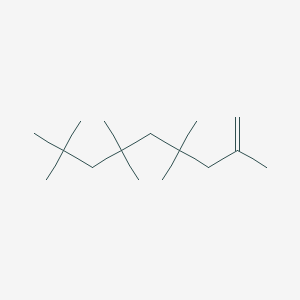

Caption: Synthesis of Heptamethylnonenes via Isobutylene Oligomerization.

Section 3: General Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general, standardized methods for determining the physical properties of liquid hydrocarbons.

3.1 Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For small sample volumes, the micro method is often employed.[2]

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, and heating source.[3]

-

Procedure:

-

A small amount of the liquid is placed in the test tube.[2]

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.[2]

-

The test tube is attached to a thermometer and heated in the Thiele tube.[4]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.[4]

-

Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

-

3.2 Density Measurement

Density is the mass per unit volume of a substance.[6] For liquid hydrocarbons, several methods are available, including the use of hydrometers or digital density meters.

-

Apparatus: Calibrated hydrometer, hydrometer cylinder, or an oscillating U-tube digital density meter.[7]

-

Procedure (Hydrometer Method - ASTM D1298):

-

The liquid sample is brought to a specified temperature in the hydrometer cylinder.

-

The hydrometer is gently lowered into the sample until it floats freely.[7]

-

The point at which the surface of the liquid cuts the hydrometer scale is read.

-

Temperature corrections are applied to obtain the density at a standard temperature.[6]

-

-

Procedure (Digital Density Meter - ASTM D4052):

-

The instrument is calibrated with fluids of known density.

-

The sample is injected into the oscillating U-tube.[8]

-

The instrument measures the oscillation period of the tube filled with the sample, which is then converted to a density value.[8] This method is highly accurate and requires a small sample volume.

-

3.3 Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.[9] It is a characteristic property and can be used to identify a liquid and assess its purity.

-

Apparatus: An Abbe refractometer or a digital refractometer.[10]

-

Procedure (Abbe Refractometer):

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted until the dividing line between light and dark fields is sharp and centered.

-

The refractive index is read from the scale.

-

The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[9] Digital refractometers automate this process and often include temperature control.[11]

-

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. ivypanda.com [ivypanda.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. tutorsglobe.com [tutorsglobe.com]

- 6. d.altajhiz.com [d.altajhiz.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mt.com [mt.com]

2,4,4,6,6,8,8-Heptamethyl-1-nonene chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Introduction

This compound is a highly branched terminal alkene with the chemical formula C₁₆H₃₂ and a molecular weight of approximately 224.43 g/mol .[1][2][3][4] As a member of the branched alkene subclass, its extensive substitution along the carbon chain imparts distinct physical and chemical properties compared to its linear isomers.[1] The unambiguous determination of its chemical structure is paramount for its application in research and various chemical processes. This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The primary analytical methods discussed include Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 15796-04-0 | [2][3][4] |

| Molecular Formula | C₁₆H₃₂ | [1][2][3][4] |

| Molecular Weight | 224.43 g/mol | [1][2][3][4] |

| Predicted Boiling Point | 261.2 ± 7.0 °C | [4] |

| Predicted Density | 0.780 ± 0.06 g/cm³ | [4] |

Spectroscopic Data Analysis for Structure Elucidation

The confirmation of the this compound structure relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound.[1] The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are crucial for identification. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[2]

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 224 | Molecular ion (M⁺), confirming the molecular weight. |

| 57 | Base peak, characteristic of a tert-butyl [(CH₃)₃C⁺] fragment, a highly stable carbocation. |

| 41, 43, 69, 83, etc. | Other alkyl fragments resulting from the cleavage of the highly branched carbon chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key is to identify the absorptions characteristic of a terminal alkene and the saturated alkyl portions.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3080 | =C-H Stretch | Terminal Alkene (=CH₂) |

| 2850-2960 | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| ~1642 | C=C Stretch | Terminal Alkene |

| 1465 & 1378 | C-H Bending (Scissoring/Rocking) | Alkane (CH₂, CH₃) |

| 910 & 990 | =C-H Out-of-Plane Bend | Monosubstituted Alkene |

The presence of a =C-H stretching peak just above 3000 cm⁻¹ is a clear indicator of an alkene. The C=C stretch appears in the 1680-1640 cm⁻¹ region.[5][6] Furthermore, monosubstituted alkenes show strong, characteristic out-of-plane bending bands at approximately 910 and 990 cm⁻¹. The strong absorptions between 2850 and 2960 cm⁻¹ confirm the presence of the saturated hydrocarbon backbone.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms within the molecule.[1]

¹H NMR Spectroscopy (Predicted Data)

The proton NMR spectrum will show signals corresponding to the vinyl protons and the various types of saturated protons in the highly branched structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 - 5.0 | Multiplet | 2H | =CH₂ (Vinyl protons) |

| ~5.6 - 5.8 | Multiplet | 1H | =CH- (Vinyl proton) |

| ~1.9 - 2.1 | Multiplet | 1H | -CH- (Allylic proton at C2) |

| ~1.0 - 1.4 | Complex Multiplets | ~5H | -CH₂- and -CH- protons |

| ~0.8 - 1.0 | Singlets/Doublets | ~23H | -CH₃ protons (multiple overlapping signals) |

Note: Due to the complexity of the branched structure, significant signal overlap is expected in the aliphatic region.

¹³C NMR Spectroscopy (Predicted Data)

The carbon NMR spectrum is particularly useful for identifying the alkene carbons and differentiating between the non-equivalent carbons in the alkyl chain.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~145 | C1 (=CH₂) |

| ~112 | C2 (=CH-) |

| ~50-60 | Quaternary Carbons (C4, C6, C8) |

| ~40-50 | Methylene Carbons (-CH₂-) |

| ~25-35 | Methyl Carbons (-CH₃) |

| ~20-30 | Methine Carbon (-CH-) |

Alkene carbons typically appear in the 100-170 ppm range, making them easily distinguishable.[9][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as hexane or dichloromethane.

-

Instrumentation : Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume : 1 µL with a split ratio of 50:1.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 350.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

-

Data Analysis : Identify the peak corresponding to the compound based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and the fragmentation pattern. Compare the spectrum with a reference library (e.g., NIST).

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As the compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two KBr or NaCl salt plates to create a thin film.

-

Instrumentation : Use a standard FTIR spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the clean salt plates.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis : Process the spectrum to identify the key absorption bands corresponding to the alkene and alkane functional groups as detailed in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine their chemical shifts and multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow for the structural elucidation of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Structure-Spectra Correlation Diagram

This diagram shows the logical relationship between the key structural features of the molecule and their expected spectroscopic signals.

Caption: Correlation of structure and spectral data.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation patterns indicative of its highly branched nature. Infrared spectroscopy provides definitive evidence for the terminal alkene functional group and the saturated alkyl backbone. Finally, ¹H and ¹³C NMR spectroscopy offer detailed insights into the specific arrangement and chemical environment of each atom, allowing for the unambiguous confirmation of the molecule's connectivity. The combined interpretation of this data provides irrefutable proof of the assigned structure.

References

- 1. This compound | 15796-04-0 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. musechem.com [musechem.com]

- 4. Cas 15796-04-0,this compound | lookchem [lookchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. askthenerd.com [askthenerd.com]

An In-depth Technical Guide to the Synthesis of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis pathway for 2,4,4,6,6,8,8-heptamethyl-1-nonene, a highly branched C16 olefin. The primary route for its synthesis is the catalytic oligomerization of isobutylene, specifically targeting the tetramerization product. This document outlines the key methodologies, including the use of solid acid catalysts such as aluminum chloride-loaded USY zeolites, which have demonstrated high selectivity towards higher oligomers like trimers and tetramers. While a definitive, isolated yield for this specific isomer is not extensively reported in publicly available literature, this guide consolidates the known reaction conditions and product distributions to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a complex, highly branched hydrocarbon with the molecular formula C₁₆H₃₂.[1][2] Its structure, characterized by numerous methyl groups, results in significant steric hindrance, which in turn governs its chemical reactivity.[1] As a terminal alkene, its double bond is more accessible to reagents compared to its internal isomers, making it a subject of interest in synthetic and mechanistic studies.[1] The primary and most industrially viable method for the synthesis of such highly branched olefins is the catalytic oligomerization of lower molecular weight olefins, with isobutylene (2-methylpropene) being the key precursor.[1] This process can be tailored to favor the formation of dimers (C8), trimers (C12), or tetramers (C16), from which specific isomers can be isolated.[1]

Synthesis Pathway: Catalytic Tetramerization of Isobutylene

The core of the synthesis strategy for this compound lies in the acid-catalyzed oligomerization of isobutylene. This reaction proceeds through a series of carbocationic intermediates. The choice of catalyst and reaction conditions is crucial in directing the selectivity of the reaction towards the desired tetrameric products.

Catalysts

Solid acid catalysts are predominantly used for isobutylene oligomerization to avoid the corrosive nature of liquid acids like sulfuric acid. Key catalysts include:

-

Zeolites: Particularly USY (Ultra-Stable Y) zeolites loaded with a Lewis acid such as aluminum chloride (AlCl₃). These modified zeolites have shown high stability and selectivity for trimers and tetramers.[3] The presence of a high ratio of Lewis acid sites to Brønsted acid sites appears to favor the formation of higher oligomers.[3]

-

Acidic Resins: Cation exchange resins are also effective catalysts for this process.

-

Other Solid Acids: Acid-treated clays, such as kaolinite, and other metal oxides have also been investigated for isobutylene oligomerization.

Reaction Mechanism

The oligomerization process is initiated by the protonation of an isobutylene molecule by the acid catalyst to form a tert-butyl cation. This carbocation then acts as an electrophile, attacking the double bond of another isobutylene monomer. This process of sequential addition continues to form dimers, trimers, and tetramers. The reaction is typically terminated by the elimination of a proton, regenerating the catalyst and forming the olefinic product.

Experimental Data and Protocols

Reaction Conditions and Product Selectivity

| Catalyst System | Temperature (°C) | Pressure (MPa) | Isobutylene Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Tetramer Selectivity (%) | Reference |

| USY-AlCl₃ blended molecular sieves | 70 | 1.5 | 99 | 21 | 47.9 | 31.1 | --INVALID-LINK-- |

| Co/BETA-loaded molecular sieve | 60 | 1.0 | >74 | ~70 | Not specified | Propensity for formation increases with temperature | --INVALID-LINK-- |

| Acid Treated Kaolinite Clay | 60-120 | Atmospheric | Variable | Decreases with temperature | Increases with temperature | Obtained as by-products | --INVALID-LINK-- |

Table 1: Summary of Reaction Conditions and Product Selectivity for Isobutylene Oligomerization.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂ | [1][2] |

| Molecular Weight | 224.42 g/mol | [1] |

| CAS Number | 15796-04-0 | [1] |

| Appearance | Not specified | |

| Boiling Point | 261.2 ± 7.0 °C (Predicted) | |

| Density | 0.780 ± 0.06 g/cm³ (Predicted) |

Table 2: Physicochemical Properties of this compound.

Spectroscopic characterization is essential for the definitive identification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a crucial technique for separating the target compound from the oligomeric mixture and for confirming its molecular weight and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for the detailed structural elucidation, confirming the connectivity of the carbon skeleton, the positions of the numerous methyl groups, and the location of the terminal double bond.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound based on the principles of isobutylene oligomerization.

Conclusion

The synthesis of this compound is achievable through the catalytic tetramerization of isobutylene. The use of solid acid catalysts, particularly modified zeolites, offers a promising route to obtaining higher oligomers with significant selectivity. Further research is required to develop more selective catalysts and optimized reaction conditions to maximize the yield of this specific C16 isomer. Additionally, detailed protocols for the efficient purification and comprehensive characterization of the final product are needed to facilitate its application in various fields of chemical research and development. This guide provides a foundational understanding of the synthesis pathway and a framework for future experimental design.

References

The Constrained Reactivity of a Bulky Alkene: A Technical Guide to the Terminal Double Bond in Heptamethyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal double bond in 2,4,4,6,6,8,8-heptamethyl-1-nonene. Due to its significant steric hindrance, this highly branched aliphatic alkene presents unique challenges and opportunities in chemical synthesis. This document outlines key reactions, provides detailed experimental protocols for analogous systems, and presents expected outcomes based on established principles of organic chemistry.

Introduction: The Impact of Steric Hindrance

Heptamethyl-1-nonene is a C16 hydrocarbon characterized by a terminal double bond and extensive methylation along its nine-carbon chain. This substitution pattern results in significant steric bulk around the reactive π-system of the double bond, profoundly influencing its accessibility to reagents and, consequently, its chemical behavior. While typical terminal alkenes readily undergo a wide range of addition reactions, the reactivity of heptamethyl-1-nonene is considerably attenuated. Understanding these steric effects is crucial for predicting reaction outcomes and designing effective synthetic strategies.

A comparison with its isomer, 2,4,4,6,6,8,8-heptamethyl-2-nonene, highlights the impact of the double bond's position. The terminal double bond in heptamethyl-1-nonene is more accessible than the internal, trisubstituted double bond in its isomer, which is shielded by adjacent gem-dimethyl and tert-butyl groups.[1] Nevertheless, the terminal double bond in heptamethyl-1-nonene is still substantially hindered compared to unbranched terminal alkenes.

Key Reactions and Reactivity Profile

The reactivity of the terminal double bond in heptamethyl-1-nonene is dominated by its susceptibility to electrophilic attack, albeit moderated by steric constraints. Key transformations include hydroboration-oxidation and palladium-catalyzed oxidation. Due to the steric hindrance, polymerization of heptamethyl-1-nonene is expected to be challenging.

Hydroboration-Oxidation: An Anti-Markovnikov Pathway

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A hallmark of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[2][3] This is a direct consequence of the reaction mechanism, which involves the addition of borane (BH₃) across the double bond. For heptamethyl-1-nonene, this reaction is expected to yield 2,4,4,6,6,8,8-heptamethyl-1-nonanol.

Table 1: Expected Reaction Parameters for Hydroboration-Oxidation of Heptamethyl-1-nonene

| Parameter | Value/Condition |

| Reactant | This compound |

| Reagents | 1. Borane-tetrahydrofuran complex (BH₃•THF) 2. Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature for hydroboration; 0 °C to room temperature for oxidation |

| Expected Product | 2,4,4,6,6,8,8-Heptamethyl-1-nonanol |

| Expected Regioselectivity | Anti-Markovnikov |

| Expected Stereoselectivity | Syn-addition of H and OH |

Palladium-Catalyzed Oxidation (Wacker-Type Reaction)

The Wacker-Tsuji oxidation is a palladium-catalyzed process that typically converts terminal alkenes to methyl ketones.[4] For heptamethyl-1-nonene, this reaction would be expected to produce 2,4,4,6,6,8,8-heptamethyl-2-nonanone. The reaction generally proceeds under mild conditions and utilizes a co-catalyst, often a copper salt, to reoxidize the palladium catalyst.

Recent advancements have led to the development of copper-free Wacker-type oxidation systems, for instance, employing an iron co-catalyst.[5] These systems can be effective for the oxidation of bulky terminal alkenes.[5] A key strategy to improve yields with sterically hindered alkenes is the slow addition of the substrate to suppress isomerization to less reactive internal alkenes.[5]

Table 2: Expected Reaction Parameters for Palladium-Catalyzed Oxidation of Heptamethyl-1-nonene

| Parameter | Value/Condition |

| Reactant | This compound |

| Catalyst System | Palladium(II) chloride (PdCl₂), Iron(III) citrate |

| Oxidant | Molecular oxygen (O₂) |

| Solvent | 1,2-Dimethoxyethane (DME) / Water |

| Temperature | Room temperature |

| Key Condition | Slow addition of the alkene |

| Expected Product | 2,4,4,6,6,8,8-Heptamethyl-2-nonanone |

| Expected Regioselectivity | Markovnikov |

Experimental Protocols

While specific, optimized protocols for heptamethyl-1-nonene are not extensively documented, the following are detailed methodologies for analogous sterically hindered terminal alkenes that can be adapted.

General Protocol for Hydroboration-Oxidation of a Sterically Hindered Terminal Alkene

This protocol is based on established procedures for the hydroboration-oxidation of terminal alkenes.[1][6]

-

Hydroboration Step:

-

A solution of the sterically hindered terminal alkene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (BH₃•THF, typically 1 M in THF, 0.4 equivalents to account for the stoichiometry of 3 alkenes per BH₃) is added dropwise to the alkene solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-2 hours) to ensure complete formation of the trialkylborane.

-

-

Oxidation Step:

-

The reaction mixture containing the trialkylborane is cooled to 0 °C.

-

A solution of aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂, 3.0 equivalents), ensuring the temperature remains below 25 °C.

-

The mixture is then stirred at room temperature for several hours until the oxidation is complete.

-

The reaction is quenched by the addition of water, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification is typically achieved by column chromatography on silica gel.

-

General Protocol for Palladium/Iron-Catalyzed Wacker-Type Oxidation of a Sterically Hindered Terminal Alkene

This protocol is adapted from a reported copper-free Wacker-type oxidation method.[5]

-

Catalyst Preparation:

-

To a reaction vessel, add palladium(II) chloride (PdCl₂, 0.05 equivalents) and iron(III) citrate (0.05 equivalents).

-

Purge the vessel with oxygen.

-

Add a mixture of 1,2-dimethoxyethane (DME) and water (typically in a 3:1 ratio).

-

Stir the mixture at room temperature.

-

-

Reaction Execution:

-

The sterically hindered terminal alkene (1.0 equivalent) is added slowly to the catalyst mixture over an extended period (e.g., 5-23 hours) using a syringe pump.

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

-

Work-up and Purification:

-

The product can be derivatized for easier isolation and quantification, for example, by forming a 2,4-dinitrophenylhydrazone.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is then purified by silica gel column chromatography.

-

Visualization of Reaction Pathways and Workflows

Hydroboration-Oxidation Pathway

Caption: Reaction pathway for the hydroboration-oxidation of heptamethyl-1-nonene.

Palladium-Catalyzed Oxidation Workflow

Caption: Experimental workflow for the Wacker-type oxidation of heptamethyl-1-nonene.

Expected Spectroscopic Data

Table 3: Expected Spectroscopic Data for 2,4,4,6,6,8,8-Heptamethyl-1-nonanol

| Spectroscopy | Expected Key Signals |

| ¹H NMR | - Signal for -CH₂OH protons (~3.4-3.6 ppm) - Complex multiplets for other aliphatic protons - Multiple singlets for the numerous methyl groups |

| ¹³C NMR | - Signal for -CH₂OH carbon (~60-65 ppm) - Multiple signals in the aliphatic region for the carbon backbone and methyl groups |

| IR | - Broad O-H stretch (~3200-3600 cm⁻¹) - C-O stretch (~1050-1150 cm⁻¹) - C-H stretches for sp³ carbons (~2850-3000 cm⁻¹) |

Table 4: Expected Spectroscopic Data for 2,4,4,6,6,8,8-Heptamethyl-2-nonanone

| Spectroscopy | Expected Key Signals |

| ¹H NMR | - Singlet for the acetyl methyl protons (-COCH₃) (~2.1 ppm) - Complex multiplets for other aliphatic protons - Multiple singlets for the other methyl groups |

| ¹³C NMR | - Signal for the carbonyl carbon (C=O) (~205-215 ppm) - Signal for the acetyl methyl carbon (-COCH₃) (~30 ppm) - Multiple signals in the aliphatic region for the carbon backbone and methyl groups |

| IR | - Strong C=O stretch (~1715 cm⁻¹) - C-H stretches for sp³ carbons (~2850-3000 cm⁻¹) |

Polymerization Challenges

The significant steric hindrance posed by the numerous methyl groups in heptamethyl-1-nonene is expected to present a major obstacle to polymerization. The bulky substituents would likely inhibit the close approach of monomer units to the growing polymer chain, regardless of the polymerization mechanism (e.g., radical, cationic, or coordination polymerization). While research on the polymerization of sterically hindered alkenes is ongoing, successful polymerization of heptamethyl-1-nonene would likely require specialized catalysts or extreme reaction conditions to overcome the steric repulsion. Currently, there is a lack of specific data in the literature detailing successful polymerization of this monomer.

Conclusion

The reactivity of the terminal double bond in this compound is fundamentally governed by the profound steric hindrance along its carbon backbone. This structural feature dictates a preference for reactions that can accommodate bulky substrates, such as hydroboration-oxidation leading to the anti-Markovnikov alcohol and palladium-catalyzed Wacker-type oxidations to form the corresponding methyl ketone. While specific quantitative data for this particular alkene is scarce, established methodologies for other sterically hindered alkenes provide a solid foundation for synthetic transformations. The significant steric bulk also suggests that polymerization of this monomer would be exceptionally challenging. Further research into the reactivity of highly branched alkenes like heptamethyl-1-nonene will continue to enrich our understanding of the interplay between steric and electronic effects in chemical reactions.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. d-nb.info [d-nb.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 5. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4,4,6,6,8,8-Heptamethyl-1-nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,4,6,6,8,8-heptamethyl-1-nonene (CAS No: 15796-04-0), a highly branched alkene. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is essential for its identification, characterization, and application in various research and development endeavors. Due to the limited availability of public experimental spectra, this guide incorporates predicted data for NMR and IR analyses to offer a thorough profile of the compound.

Molecular Structure and Properties

-

IUPAC Name: 2,4,4,6,6,8,8-heptamethylnon-1-ene

-

Molecular Formula: C₁₆H₃₂[1]

-

Structure:

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on predicted values due to the absence of publicly available experimental spectra.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

| =CH₂ | 4.6 - 4.8 | Singlet | 2H |

| -CH₂- (C3) | ~2.0 | Singlet | 2H |

| -CH- (C2) | - | - | - |

| -CH₃ (C2) | ~1.7 | Singlet | 3H |

| -CH₂- (C5) | 1.2 - 1.4 | Singlet | 2H |

| -CH₂- (C7) | 1.2 - 1.4 | Singlet | 2H |

| gem-di-CH₃ (C4, C6) | 0.9 - 1.1 | Singlet | 12H |

| tert-butyl-CH₃ (C8) | ~0.9 | Singlet | 9H |

¹³C NMR Spectroscopy (Predicted) [4]

| Carbon Type | Approximate Chemical Shift (ppm) |

| Alkene Carbons | 110 - 150 |

| Quaternary Carbons | 25 - 45 |

| Methyl Carbons | 10 - 35 |

Infrared (IR) Spectroscopy

Note: The following IR data is based on predicted values due to the absence of publicly available experimental spectra.

Predicted Infrared (IR) Absorption Bands [4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Vinylic C-H | Stretching | > 3000 | Medium |

| Alkyl C-H | Stretching | 3000-2850 | Strong |

| C=C Double Bond | Stretching | 1680-1640 | Medium-Weak |

| C-H Bending (CH₃ and CH₂) | Bending | 1470-1450 and 1380-1370 | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available through the NIST WebBook.[1] The fragmentation pattern is characteristic of a highly branched alkene. Key fragments would be expected to arise from the cleavage of the carbon-carbon bonds, particularly at the sterically hindered quaternary carbon centers, leading to the formation of stable carbocations.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A common concentration range is 5-25 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

-

Instrumentation: An FT-IR spectrometer is used, typically scanning a range of 4000 to 400 cm⁻¹.[6]

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The neat liquid sample is diluted in a volatile solvent like hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used. A non-polar capillary column (e.g., DB-5ms) is suitable for separating branched hydrocarbons.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2-3 scans per second.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries (e.g., NIST) for identification and analyzed for its fragmentation pattern.

Workflow and Data Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different data types.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and structural information.

References

Solubility Profile of 2,4,4,6,6,8,8-Heptamethyl-1-nonene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,4,6,6,8,8-Heptamethyl-1-nonene, a highly branched aliphatic alkene. Due to the absence of publicly available quantitative solubility data, this document outlines the expected solubility based on the principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to effectively incorporate this compound into their experimental workflows.

Introduction

This compound is a C16 hydrocarbon featuring a terminal double bond and extensive methyl branching.[1][2][3] Its highly aliphatic and non-polar nature is the primary determinant of its solubility behavior. Understanding the solubility of this compound is critical for a range of applications, including its use as a reagent, in polymer chemistry, and as a reference compound in analytical chemistry. This guide addresses the current information gap by providing a theoretical solubility framework and a practical experimental approach.

Predicted Solubility of this compound

Based on the non-polar structure of this compound, its solubility is expected to be highest in non-polar organic solvents. Conversely, it is predicted to have very low solubility in polar solvents, particularly protic solvents like water. The general principle of "like dissolves like" governs this behavior; the van der Waals forces present in non-polar solvents will readily interact with the non-polar alkene molecules, leading to dissolution.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by polarity.

| Solvent | Solvent Type | Predicted Solubility |

| Hexane | Non-polar | High |

| Toluene | Non-polar (Aromatic) | High |

| Diethyl Ether | Slightly Polar | Moderate to High |

| Chloroform | Slightly Polar | Moderate to High |

| Acetone | Polar Aprotic | Low to Moderate |

| Ethanol | Polar Protic | Low |

| Methanol | Polar Protic | Very Low |

| Water | Polar Protic | Insoluble |

Note: This table presents predicted solubility based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks

-

Pipettes

-

Syringe filters (PTFE, appropriate pore size)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

To ensure no solid particles are transferred, pass the withdrawn supernatant through a syringe filter into a pre-weighed evaporating dish or beaker.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature that will facilitate solvent evaporation without causing degradation of the solute. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, re-weigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant withdrawn (L)

-

Considerations

-

Temperature Control: Solubility is highly dependent on temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the equilibration process.

-

Solvent Purity: The presence of impurities in the solvent can affect the measured solubility. Always use high-purity, analytical grade solvents.

-

Equilibration Time: The time required to reach saturation can vary depending on the solute and solvent. It is advisable to test multiple time points to ensure equilibrium has been reached.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Thermal Stability of Highly Branched Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of highly branched alkenes, molecules of significant interest in various fields, including materials science and drug development, due to their unique structural and electronic properties. Understanding their behavior at elevated temperatures is crucial for predicting their degradation pathways, ensuring product stability, and designing robust synthetic routes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles.

Core Principles of Alkene Stability

The thermal stability of an alkene is intrinsically linked to its molecular structure. Several key factors dictate the energy required to initiate thermal decomposition:

-

Degree of Substitution: The stability of an alkene generally increases with the number of alkyl groups attached to the double bond. Thus, the stability follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. This is attributed to the electron-donating inductive effect of alkyl groups and hyperconjugation, which involves the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond.

-

Steric Hindrance: In highly branched alkenes, steric strain can counteract the stabilizing effects of substitution. Bulky substituents in close proximity can lead to intramolecular repulsion, weakening C-C bonds and lowering the overall thermal stability. Cis isomers are generally less stable than their trans counterparts due to greater steric hindrance between substituents on the same side of the double bond.

-

Bond Dissociation Energies (BDEs): The thermal decomposition of alkenes is initiated by the homolytic cleavage of the weakest bond in the molecule. Allylic C-C and C-H bonds, which are adjacent to the double bond, are typically weaker than vinylic or alkyl C-C and C-H bonds, making them more susceptible to thermal cleavage. The presence of bulky groups can further weaken these bonds through steric strain.

Quantitative Thermal Stability Data

The thermal stability of highly branched alkenes can be quantified by various parameters, including decomposition temperatures and activation energies (Ea) of pyrolysis. The following tables summarize available data for representative highly branched alkenes.

| Alkene | Structure | Decomposition Temperature Range (°C) | Key Observations | Reference |

| 3,3-Dimethyl-1-butene | CH2=CH-C(CH3)3 | 730 - 1000 | High reactivity due to the presence of an allylic C-C bond susceptible to cleavage. | |

| 2,3-Dimethyl-2-butene | (CH3)2C=C(CH3)2 | 950 - 1350 | Higher thermal stability compared to 3,3-dimethyl-1-butene due to the absence of allylic C-C bonds. Decomposition is dominated by H-abstraction reactions. | |

| cis-Di-tert-butylethylene | (CH3)3C-CH=CH-C(CH3)3 | Isomerizes to the trans isomer upon heating. | The cis isomer is sterically strained and can undergo thermal isomerization to the more stable trans form. | [1] |

| Polyisobutylene (PIB) | -[C(CH3)2-CH2]-n | 360 - 860 | A polymer of a highly branched alkene, its decomposition is a complex process involving random chain scission and depolymerization. |

| Alkene | Activation Energy (Ea) of Pyrolysis (kJ/mol) | Method | Reference |

| 3-Methyl-3-buten-1-ol | 149.2 ± 6.8 | Experimental | [2] |

| 3-Buten-1-ol | 160.7 ± 5.9 | Experimental | [2] |

Experimental Protocols

The thermal stability of highly branched alkenes is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature at which the maximum rate of mass loss occurs.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the highly branched alkene is placed in a crucible (e.g., alumina).[3]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere: An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidation.[4]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.[5]

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition and the peak decomposition temperature.[5]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

General Protocol for Flow Reactor Pyrolysis:

-

Sample Preparation: The highly branched alkene is diluted in an inert gas (e.g., nitrogen) to a known concentration (e.g., 5-50%).[6]

-

Apparatus: A flow reactor, such as a heated quartz tube, is used. The reactor is maintained at a constant, high temperature (e.g., 550-750 °C).[6]

-

Pyrolysis: The diluted alkene sample is passed through the heated reactor with a defined residence time (e.g., 1-5 seconds).[6]

-

Product Collection and Analysis: The effluent from the reactor is rapidly cooled to quench the reaction and then injected into a GC/MS system.

-

GC Separation: The pyrolysis products are separated based on their boiling points and affinity for the GC column.

-

MS Identification: The separated components are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used to identify the individual pyrolysis products.[7]

Thermal Decomposition Pathways

The thermal decomposition of highly branched alkenes typically proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation

The reaction is initiated by the homolytic cleavage of the weakest bond in the alkene molecule, usually an allylic C-C bond, to form two free radicals. The energy required for this step is related to the bond dissociation energy of the cleaved bond.

Propagation

The initial radicals can then undergo a series of reactions, including:

-

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another alkene molecule, forming a new radical.

-

β-Scission: A radical undergoes cleavage of a C-C bond beta to the radical center, resulting in the formation of a smaller alkene and a new radical. This is a key step in the breakdown of the carbon skeleton.

-

Radical Addition: A radical adds to the double bond of an alkene molecule, forming a larger radical.

-

Isomerization: Radicals can undergo intramolecular hydrogen shifts to form more stable radical isomers.

Termination

The chain reaction is terminated when two radicals combine to form a stable molecule.

The following diagrams, generated using the DOT language, illustrate key aspects of the thermal decomposition of highly branched alkenes.

Caption: Experimental workflow for Py-GC/MS analysis.

Caption: General free-radical chain reaction mechanism.

Caption: β-Scission of an allylic radical.

Conclusion

The thermal stability of highly branched alkenes is a complex interplay of electronic and steric factors. While increased substitution generally enhances stability, severe steric hindrance in highly branched structures can lead to decreased thermal robustness. The primary degradation pathway involves free-radical chain reactions initiated by the cleavage of weak allylic bonds. Understanding these principles is essential for professionals in research and development who utilize these molecules in high-temperature applications or are concerned with their long-term stability. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation and application in the fields of chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the Thermal <i>Cis-Trans</i> Isomerization of Dideuteroethylene [ouci.dntb.gov.ua]

- 4. Appendix E: Bond Dissociation Energies for Some Organic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. bath.ac.uk [bath.ac.uk]

- 6. 3-Hexene, 2,2,5,5-tetramethyl- [webbook.nist.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

GC-MS Protocol for the Analysis of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

An Application Note for Researchers

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene (C16H32, MW: 224.43 g/mol , CAS: 15796-04-0) is a highly branched alkene, a subclass of hydrocarbons characterized by extensive substitution along the carbon chain.[1][2][3] This branching imparts distinct physical and chemical properties compared to its straight-chain counterparts.[1] Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like heptamethyl-1-nonene.[1][4] This method is highly effective for resolving the compound from complex matrices, providing both chromatographic retention data and mass spectra for definitive identification.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of Analysis

Gas chromatography-mass spectrometry (GC-MS) combines two powerful techniques to identify different substances within a test sample.[4] The gas chromatograph (GC) vaporizes the sample and separates its various components based on their boiling points and chemical interactions with the stationary phase of the analytical column.[4][5] As each separated component elutes from the column, it enters the mass spectrometer (MS), where it is ionized. The resulting ions are then sorted by their mass-to-charge ratio (m/z), which produces a unique mass spectrum that acts as a molecular fingerprint for identification.[4]

Experimental Protocol

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples, a liquid-liquid extraction (LLE) is a common and effective technique. For solid samples or analysis of volatile components, headspace sampling is recommended.[4][5]

Method 1: Liquid-Liquid Extraction (LLE) This technique is suitable for separating analytes from a liquid matrix based on their solubility in different immiscible solvents.[4]

-

Reagents : Dichloromethane or Hexane (GC grade), Anhydrous Sodium Sulfate, this compound standard.

-

Procedure :

-

Place a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

-

Add an equal volume of a suitable organic solvent like hexane or dichloromethane.[4]

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The organic layer will contain the target analyte.

-

Drain the organic layer into a clean flask.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas.[6]

-

Transfer the final extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[7] Samples should be free from particles to avoid clogging the syringe.[7]

-

Method 2: Static Headspace Sampling This technique is ideal for analyzing volatile components of a liquid or solid sample without interference from non-volatile matrix components.[4][5]

-

Procedure :

-

Place a precisely weighed or measured amount of the sample into a sealed headspace vial.

-

Heat the vial in the headspace autosampler's incubator to allow the volatile compounds to vaporize and reach equilibrium between the sample and the gas phase (headspace).[5]

-

A portion of the headspace gas is then automatically injected directly into the GC system for analysis.[4][5]

-

2. GC-MS Instrumentation and Parameters

The following tables outline the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and sample complexity.

Table 1: Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting |

| Column | 5% Phenyl Polymethylsiloxane (e.g., Rxi-5ms, DB-5) |

| 30 m x 0.25 mm I.D., 0.25 µm film thickness[8] | |

| Carrier Gas | Helium, Constant linear velocity mode (e.g., 40 cm/sec)[8] |

| Injection Mode | Splitless[7] |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C[8] |

| Oven Program | Initial: 50 °C, hold for 1 min |

| Ramp: 10 °C/min to 320 °C | |

| Final Hold: Hold at 320 °C for 2 min[9] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[9] |

| Ion Source Temp. | 230 °C[8][9] |

| Quadrupole Temp. | 150 °C[9] |

| Mass Scan Range | 40 - 500 m/z |

| Solvent Delay | 5 - 7 minutes (to prevent filament damage from the solvent)[9][10] |

Data Presentation and Interpretation

1. Identification

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak of interest with that of a certified reference standard analyzed under identical conditions.[11] Alternatively, the mass spectrum can be compared against a spectral library, such as the NIST Mass Spectral Library.[12][13]

2. Quantitative Data Summary

The following table summarizes key quantitative data for the target analyte.

Table 3: Analyte Quantitative Data

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 15796-04-0[12] |

| Molecular Formula | C16H32[12] |

| Molecular Weight | 224.43 g/mol [3] |

| Typical Retention Time | ~16.02 minutes (on a non-polar column)[1] |

| Key Mass Fragments (m/z) | 57 (Base Peak), 41, 43, 71, 85, 99, 113, 224 (M+) |

Note: Retention time can vary based on the specific GC column and conditions used.

3. Mass Spectrum Fragmentation

As a highly branched alkene, this compound undergoes characteristic fragmentation under electron ionization. Fragmentation is favored at the branching points due to the formation of more stable carbocations.[13] The base peak at m/z 57 corresponds to the stable tert-butyl cation ([C4H9]+), which can be formed from multiple cleavage points in the molecule. The molecular ion peak (M+) at m/z 224 may be observed, but it is often of low abundance or absent in highly branched compounds.[13]

Experimental Workflow Visualization

The logical flow of the analytical protocol, from sample collection to final data analysis, is depicted in the diagram below.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. This compound | 15796-04-0 | Benchchem [benchchem.com]

- 2. musechem.com [musechem.com]

- 3. This compound CAS#: 15796-04-0 [m.chemicalbook.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. uoguelph.ca [uoguelph.ca]

- 8. shimadzu.com [shimadzu.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 11. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

- 12. This compound [webbook.nist.gov]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

Application Notes and Protocols: Derivatization of 2,4,4,6,6,8,8-Heptamethyl-1-nonene for Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2,4,4,6,6,8,8-heptamethyl-1-nonene, a highly branched alpha-olefin. The derivatization of this sterically hindered alkene can lead to novel monomers and functionalized materials with unique properties, such as enhanced hydrophobicity, thermal stability, and tailored solubility, which are of significant interest in various fields of material science, including the development of advanced coatings, composites, and specialty polymers.

Introduction to Derivatization Strategies

The terminal double bond of this compound serves as a reactive handle for a variety of chemical transformations. The bulky heptamethylnonyl group introduces significant steric hindrance, which influences the reactivity and necessitates carefully optimized reaction conditions. Key derivatization strategies include hydrosilylation to introduce silicon-based functionalities and epoxidation to form a reactive oxirane ring. These derivatives can then be used as monomers for polymerization or as agents for surface modification.

Hydrosilylation of this compound

Hydrosilylation is a versatile reaction for the formation of silicon-carbon bonds, enabling the synthesis of organosilanes. These compounds are valuable as surface modifying agents, adhesion promoters, and monomers for silicone polymers. Due to the steric hindrance of this compound, a highly active catalyst is typically required. The reaction generally proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol describes the synthesis of (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane.

Materials:

-

This compound (≥95%)

-

Trichlorosilane (HSiCl₃)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, Pt at ~2%)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with this compound (22.4 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Karstedt's catalyst (0.1 mL) is added to the stirred solution.

-

Trichlorosilane (16.3 g, 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, the reaction mixture is heated to 60°C and stirred for 24 hours.

-

The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature. Excess trichlorosilane and toluene are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane as a colorless liquid.

Quantitative Data (Illustrative Example):

| Parameter | Value |

| Yield | 75-85% |

| Boiling Point | 135-140°C at 1 mmHg |

| ¹H NMR (CDCl₃, δ) | 0.88 (s, 9H), 1.05-1.20 (m, 14H), 1.25 (s, 6H), 1.50-1.60 (m, 2H), 1.75-1.85 (m, 1H) |

| ¹³C NMR (CDCl₃, δ) | 14.1, 22.7, 31.9, 33.4, 38.6, 45.2, 53.8, 57.9 |

Logical Relationship: Hydrosilylation Workflow

Caption: Workflow for the synthesis of a bulky alkyltrichlorosilane.

Epoxidation of this compound

Epoxidation introduces a reactive three-membered oxirane ring, which can be opened by various nucleophiles to introduce a wide range of functional groups. The resulting epoxides can also serve as monomers for ring-opening polymerization to produce polyethers. The reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a common method for epoxidation.

Experimental Protocol: Epoxidation with m-CPBA

This protocol details the synthesis of 2-(2,4,4,6,6,8,8-heptamethylnonyl)oxirane.

Materials:

-

This compound (≥95%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 500 mL round-bottom flask, this compound (22.4 g, 0.1 mol) is dissolved in dichloromethane (200 mL) and cooled to 0°C in an ice bath.

-

m-CPBA (26.9 g, ~0.12 mol, assuming 77% purity) is added portion-wise over 30 minutes with vigorous stirring, ensuring the temperature remains below 5°C.

-

The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is cooled to 0°C and the precipitated meta-chlorobenzoic acid is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed successively with saturated Na₂SO₃ solution (2 x 100 mL) to destroy excess peroxy acid, saturated NaHCO₃ solution (3 x 100 mL) to remove acidic byproducts, and brine (100 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2,4,4,6,6,8,8-heptamethylnonyl)oxirane as a colorless oil.

Quantitative Data (Illustrative Example):

| Parameter | Value |

| Yield | 80-90% |

| Boiling Point | 120-125°C at 0.5 mmHg |

| ¹H NMR (CDCl₃, δ) | 0.88 (s, 9H), 1.05-1.20 (m, 14H), 1.25 (s, 6H), 1.40-1.50 (m, 2H), 2.45 (dd, 1H), 2.75 (dd, 1H), 2.90 (m, 1H) |

| ¹³C NMR (CDCl₃, δ) | 14.1, 22.7, 31.9, 33.4, 38.6, 45.2, 47.1, 52.4, 57.9 |

Experimental Workflow: Epoxidation and Purification

Caption: Step-by-step workflow for the epoxidation of a sterically hindered alkene.

Polymerization of this compound Derivatives

The bulky nature of this compound makes its direct polymerization challenging. However, its derivatives, such as a methacrylate monomer, can be more amenable to polymerization.

Proposed Synthesis of a Methacrylate Monomer

A potential route to a polymerizable methacrylate monomer involves the conversion of the epoxide derivative. This would involve a ring-opening reaction followed by esterification with methacryloyl chloride.

Signaling Pathway: Monomer Synthesis from Epoxide

Caption: Proposed synthetic route to a bulky methacrylate monomer.

Application in Polymer Science

Polymers incorporating the bulky heptamethylnonyl side chain are expected to exhibit the following properties:

-

Increased Solubility: The branched alkyl groups can improve the solubility of polymers in organic solvents.[1]

-

Lowered Glass Transition Temperature (Tg): The bulky side chains can act as internal plasticizers, increasing the free volume and lowering the Tg of the polymer.[2]

-

Modified Mechanical Properties: The presence of long, branched side chains can lead to softer and more flexible materials.[2]

-

Enhanced Hydrophobicity: The large alkyl group will impart significant hydrophobic character to the polymer surface.

Surface Modification Applications

The hydrosilylation product, (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane, is an ideal candidate for surface modification of materials possessing hydroxyl groups, such as silica and glass.

Protocol for Surface Modification of Silica Gel

Materials:

-

(2,4,4,6,6,8,8-Heptamethylnonyl)trichlorosilane

-

Silica gel (for chromatography, activated by heating at 150°C for 4 hours)

-

Anhydrous toluene

-

Triethylamine

Procedure:

-

In a round-bottom flask, activated silica gel (10 g) is suspended in anhydrous toluene (100 mL) under an inert atmosphere.

-

Triethylamine (1.5 mL) is added to the suspension.

-

A solution of (2,4,4,6,6,8,8-heptamethylnonyl)trichlorosilane (2.0 g) in anhydrous toluene (20 mL) is added dropwise to the stirred silica suspension.

-

The mixture is stirred at room temperature for 24 hours.

-

The modified silica gel is collected by filtration and washed sequentially with toluene, methanol, and dichloromethane.

-

The functionalized silica is dried under vacuum at 60°C for 12 hours.

Expected Outcome:

The surface of the silica gel will be functionalized with the bulky heptamethylnonyl groups, resulting in a highly hydrophobic material. This can be verified by contact angle measurements. Such modified silica can be used in reversed-phase chromatography or as a hydrophobic filler in polymer composites. The introduction of bulky alkyl silanes can significantly increase the contact angle of silica surfaces.[3][4]

Disclaimer: The provided protocols are based on established chemical principles and procedures for similar compounds. Due to the specific steric nature of this compound, optimization of reaction conditions may be necessary to achieve the desired outcomes. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Oligomerization of 2,4,4,6,6,8,8-Heptamethyl-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched alpha-olefin.[1] Its terminal double bond makes it susceptible to electrophilic attack, rendering it a candidate for catalytic oligomerization.[1] This process, which involves the catalyzed, sequential addition of monomer units, can yield oligomers with tailored molecular weights and structures. These oligomeric products have potential applications as synthetic lubricants, viscosity modifiers, and as building blocks for more complex molecules. This document provides detailed protocols for the catalytic oligomerization of this compound using Ziegler-Natta and metallocene-type catalysts, as well as through cationic polymerization.

Catalytic Systems and Mechanisms

The oligomerization of alpha-olefins can be achieved through various catalytic systems, each with distinct mechanisms and resulting in different product characteristics.

-

Ziegler-Natta Catalysts : These are typically heterogeneous catalysts, often based on titanium compounds activated by organoaluminum co-catalysts.[2] Polymerization occurs via a coordination-insertion mechanism at the transition metal center.[3]

-

Metallocene Catalysts : These are homogeneous catalysts consisting of a Group 4 transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-type ligands.[4][5] They are activated by a co-catalyst, typically methylaluminoxane (MAO).[4] Metallocene catalysts are known for producing polymers with narrow molecular weight distributions.

-

Cationic Polymerization : This method is initiated by a Lewis or Brønsted acid, which protonates the alkene to form a carbocation.[6] This reactive intermediate then propagates by adding to another monomer molecule. This method is well-suited for electron-rich, sterically hindered alkenes.

Experimental Protocols

The following are generalized protocols for the catalytic oligomerization of this compound. Researchers should optimize these conditions based on their specific equipment and desired product characteristics.

Protocol 1: Oligomerization using a Ziegler-Natta Catalyst System

Objective: To synthesize oligomers of this compound using a classic heterogeneous catalyst.

Materials:

-

This compound (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous heptane (or other inert hydrocarbon solvent)

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

Anhydrous sodium sulfate

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (in situ):

-

Under an inert atmosphere, add anhydrous heptane (100 mL) to a flame-dried Schlenk flask equipped with a magnetic stirrer.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add triethylaluminum (e.g., 10 mmol) to the solvent.

-

In a separate Schlenk flask, prepare a solution of titanium tetrachloride (e.g., 1 mmol) in anhydrous heptane (20 mL).

-

Slowly add the TiCl₄ solution to the triethylaluminum solution at 0 °C with vigorous stirring. A brown precipitate will form.

-

Allow the catalyst slurry to stir at room temperature for 1 hour.

-

-

Oligomerization:

-

In a separate, larger Schlenk flask, dissolve this compound (e.g., 50 g, 0.223 mol) in anhydrous heptane (200 mL).

-

Heat the monomer solution to the desired reaction temperature (e.g., 70 °C).

-

Carefully transfer the prepared catalyst slurry to the monomer solution via cannula.

-

Maintain the reaction at the set temperature for the desired time (e.g., 4 hours). Monitor the reaction progress by taking aliquots and analyzing by GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding methanol (20 mL).

-

Wash the reaction mixture with 10% HCl (3 x 50 mL) and then with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by vacuum distillation to separate oligomers of different chain lengths.

-

Protocol 2: Oligomerization using a Metallocene Catalyst System